(4-Chlorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions are mild, and the process demonstrates a broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE include other triazolopyridines and triazolothiadiazines. These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups . The unique combination of the chlorobenzoyl and methyl groups in 3-(4-CHLOROBENZOYL)-6-METHYL-2H,3H-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-THIONE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10ClN3OS |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-(6-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-2-7-12-16-14(20)18(17(12)8-9)13(19)10-3-5-11(15)6-4-10/h2-8H,1H3 |
InChI Key |
VUPZARLTJJZVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=S)N2C(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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